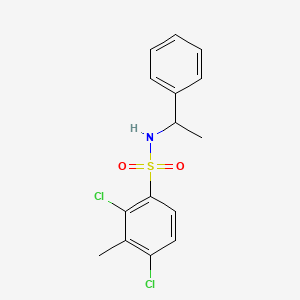

2,4-dichloro-3-methyl-N-(1-phenylethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,4-dichloro-3-methyl-N-(1-phenylethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15Cl2NO2S/c1-10-13(16)8-9-14(15(10)17)21(19,20)18-11(2)12-6-4-3-5-7-12/h3-9,11,18H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEGSWUUJKOPRRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)S(=O)(=O)NC(C)C2=CC=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-3-methyl-N-(1-phenylethyl)benzenesulfonamide typically involves the reaction of 2,4-dichloro-3-methylbenzenesulfonyl chloride with 1-phenylethylamine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-3-methyl-N-(1-phenylethyl)benzenesulfonamide can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium methoxide or sodium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Potassium permanganate in aqueous or acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

Nucleophilic substitution: Substituted sulfonamides.

Oxidation: Carboxylic acids or aldehydes.

Reduction: Amines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that sulfonamide derivatives, including 2,4-dichloro-3-methyl-N-(1-phenylethyl)benzenesulfonamide, exhibit notable antimicrobial properties. These compounds inhibit bacterial growth by targeting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. Studies have shown that modifications in the sulfonamide structure can enhance their potency against various pathogens .

Anticonvulsant Properties

Another promising application lies in the treatment of sodium channel-mediated diseases such as epilepsy. Compounds similar to this compound have been investigated for their ability to modulate sodium channels, which play a crucial role in neuronal excitability. This modulation can potentially lead to effective treatments for seizure disorders .

Cancer Research

The compound's influence on cell signaling pathways has also been explored in cancer research. It has been shown to inhibit certain pathways that promote cancer cell proliferation and survival. This makes it a candidate for further investigation as a therapeutic agent in oncology .

Biochemical Research

Enzyme Inhibition Studies

this compound has been utilized in enzyme inhibition studies, particularly focusing on carbonic anhydrases (CAs). These enzymes are implicated in various physiological processes and diseases. The compound's sulfonamide group is a known inhibitor of CAs, making it a valuable tool for understanding enzyme mechanisms and developing new inhibitors .

Structure-Activity Relationship (SAR) Studies

The compound serves as a model for SAR studies aimed at optimizing the efficacy of sulfonamide derivatives. By systematically altering the substituents on the benzene ring or the sulfonamide group, researchers can identify structural features that enhance biological activity .

Material Science

Polymer Chemistry

In material science, sulfonamides like this compound are investigated for their potential use in creating functional polymers. The incorporation of sulfonamide groups into polymer matrices can enhance thermal stability and chemical resistance, making them suitable for various industrial applications .

Case Studies

Mechanism of Action

The mechanism of action of 2,4-dichloro-3-methyl-N-(1-phenylethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity. The compound may also interact with cellular membranes, affecting membrane permeability and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamide Derivatives

Table 1: Comparative Analysis of Key Sulfonamide Compounds

Structural and Electronic Effects

- Chlorine vs. Methyl/Methoxy Substituents : The dichloro-methyl substitution in the target compound introduces strong electron-withdrawing effects, reducing electron density on the aromatic ring compared to methoxy (electron-donating) or methyl (weakly donating) groups. This may enhance electrophilic reactivity and influence binding affinity in biological systems.

- N-Substituent Variations: The 1-phenylethyl group (target compound and ) contributes to lipophilicity and may facilitate membrane penetration.

Physicochemical Properties

- Melting Points : The absence of chlorine substituents in correlates with a lower melting point (81–82°C) compared to the target compound (predicted higher due to Cl-induced crystallinity).

- Solubility : Methoxy and isopropyl groups in may improve aqueous solubility relative to the dichloro-methyl analog, which is likely more lipophilic.

Research Findings and Methodological Considerations

Biological Activity

2,4-Dichloro-3-methyl-N-(1-phenylethyl)benzenesulfonamide (CAS Number: 1206113-68-9) is a sulfonamide compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and relevant research findings, including case studies and experimental data.

- Molecular Formula : C15H15Cl2NO2S

- Molecular Weight : 344.3 g/mol

- Structure : The compound features a sulfonamide group attached to a dichlorinated aromatic ring and a phenylethyl moiety, which influences its biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 2,4-dichloro-3-methylbenzenesulfonyl chloride with 1-phenylethylamine in the presence of a base such as triethylamine. This reaction is conducted under controlled conditions to optimize yield and purity.

Biological Mechanisms

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The sulfonamide group allows for the formation of hydrogen bonds with amino acid residues in enzymes, potentially inhibiting their activity.

- Membrane Interaction : The compound may alter cellular membrane permeability, affecting cellular functions and signaling pathways.

Antimicrobial Properties

Research indicates that compounds in the sulfonamide class exhibit antimicrobial properties. A study exploring the effects of related sulfonamides on bacterial growth demonstrated significant inhibition at low concentrations. While specific data on this compound is limited, its structural similarities suggest potential antimicrobial efficacy .

Cardiovascular Effects

A recent study evaluated the effects of various benzenesulfonamides on perfusion pressure using an isolated rat heart model. Although this compound was not directly tested, insights from related compounds suggest that modifications in perfusion pressure may occur through calcium channel interactions .

| Compound | Dose (nM) | Effect on Perfusion Pressure |

|---|---|---|

| Control | - | Baseline |

| Benzenesulfonamide | 0.001 | Decreased |

| Compound 4 (4-(2-aminoethyl)-benzenesulfonamide) | 0.001 | Significant decrease |

Case Studies

Several case studies have focused on the biological effects of sulfonamide derivatives:

- Study on Perfusion Pressure :

- Antimicrobial Activity Assessment :

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for determining its biological activity. Theoretical models have been employed to predict absorption, distribution, metabolism, and excretion (ADME) parameters using software tools like SwissADME. These models indicate favorable characteristics for drug-like behavior but necessitate empirical validation .

Q & A

Q. What are the key structural features influencing the reactivity of 2,4-dichloro-3-methyl-N-(1-phenylethyl)benzenesulfonamide?

The compound’s reactivity is governed by its sulfonamide backbone, halogen substituents (chlorine at positions 2 and 4), and the steric/electronic effects of the 1-phenylethyl group. The chlorine atoms enhance electrophilic substitution potential, while the methyl group at position 3 modulates steric hindrance. The 1-phenylethyl moiety may influence binding interactions in biological systems .

Q. What spectroscopic methods are recommended for characterizing this compound?

Key methods include:

- IR spectroscopy to confirm sulfonamide (-SONH-) and aromatic C-Cl stretches (e.g., peaks at ~1157–1161 cm for sulfonamide, ~600–800 cm for C-Cl) .

- NMR (1H/13C) to resolve methyl, phenyl, and sulfonamide protons, with splitting patterns indicating substituent positions .

- Mass spectrometry (ESI or EI) to verify molecular weight and fragmentation patterns .

Q. How can researchers optimize the synthesis yield of this compound?

Multi-step synthesis typically involves coupling a chlorinated benzenesulfonyl chloride with a 1-phenylethylamine derivative. Yield optimization strategies include:

- Using anhydrous solvents (e.g., THF or DCM) to minimize hydrolysis.

- Employing coupling agents like DCC or EDCI for amide bond formation.

- Monitoring reaction progress via TLC or HPLC to isolate intermediates .

Advanced Research Questions

Q. How can computational modeling predict the compound’s biological interactions?

Molecular docking (e.g., AutoDock Vina) and MD simulations can assess binding affinity to targets like carbonic anhydrase or antimicrobial enzymes. Key steps:

Q. What experimental designs resolve contradictions in biological activity data?

Conflicting results (e.g., variable IC values) may arise from assay conditions or impurity profiles. Mitigation approaches:

- Standardize assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and controls.

- Purify intermediates : Recrystallize or use column chromatography to eliminate byproducts.

- Validate via orthogonal methods : Compare enzyme inhibition data with SPR or ITC binding studies .

Q. How does stereochemistry at the 1-phenylethyl group affect activity?

The chiral center in the 1-phenylethyl group can lead to enantioselective interactions. To evaluate:

- Synthesize enantiomers via chiral catalysts (e.g., BINAP-metal complexes).

- Test enantiopure samples in bioassays (e.g., antimicrobial or receptor-binding studies).

- Analyze structure-activity relationships (SAR) using X-ray crystallography or NOESY NMR .

Q. What strategies improve solubility for in vivo studies?

Poor aqueous solubility is common in sulfonamides. Solutions include:

- Prodrug design : Introduce phosphate or glycoside groups.

- Nanoformulation : Use liposomes or PLGA nanoparticles.

- Co-solvent systems : Combine DMSO/PEG-400 with saline for IP/IV administration .

Methodological Tables

Q. Table 1: Key Reaction Parameters for Synthesis Optimization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | Anhydrous DCM/THF | Minimizes hydrolysis |

| Temperature | 0–25°C | Controls side reactions |

| Coupling Agent | EDCI/HOBt | Enhances amide formation |

| Reaction Time | 12–24 hours | Ensures completion |

Q. Table 2: Spectroscopic Signatures

| Functional Group | IR (cm) | NMR (δ, ppm) |

|---|---|---|

| Sulfonamide (-SONH-) | 1157–1161 | 7.2–7.5 (aromatic H) |

| C-Cl | 600–800 | 40–45 (13C) |

| 1-Phenylethyl | N/A | 1.5–1.8 (CH), 4.2–4.5 (CH) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.